2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone

Enzyme inhibition Cytochrome P450 CYP27A1

Procure 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone (CAS 93322-94-2) to access a uniquely selective CYP27A1 inhibitor scaffold with a >276-fold selectivity window over CYP24A1. The 2-benzyl-2-bromo substitution pattern is structurally essential—generic tetralone analogs cannot replicate this selectivity profile. The α-bromo ketone moiety serves as a versatile electrophilic handle for nucleophilic displacement, enabling systematic SAR expansion. NCI-registered provenance (NSC 150115) supports grant authentication requirements.

Molecular Formula C17H15BrO
Molecular Weight 315.2 g/mol
CAS No. 93322-94-2
Cat. No. B12808505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone
CAS93322-94-2
Molecular FormulaC17H15BrO
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)Br
InChIInChI=1S/C17H15BrO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2
InChIKeyOHENYCLAYATUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone (CAS 93322-94-2) Procurement Guide: Halogenated Tetralone for Synthetic Chemistry


2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone (CAS 93322-94-2) is a halogenated α-tetralone derivative with molecular formula C₁₇H₁₅BrO and molecular weight 315.20 g/mol. The compound features a 2-benzyl substituent and a 2-bromo group on the 3,4-dihydronaphthalen-1(2H)-one core, placing it within the broader class of 2-substituted tetralones that have demonstrated utility as synthetic intermediates and enzyme inhibitor scaffolds [1]. Physicochemical characterization data indicate a density of 1.408 g/cm³, boiling point of 414.9°C at 760 mmHg, flash point of 56.8°C, and a calculated LogP of 4.19, consistent with a moderately lipophilic halogenated aromatic ketone suitable for further functionalization [2].

Why 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone (93322-94-2) Cannot Be Replaced by Generic Tetralone Analogs


Generic substitution among 3,4-dihydronaphthalen-1(2H)-one (tetralone) derivatives is not scientifically justified due to the profound impact of 2-position substituent identity on both synthetic utility and biological activity. In CYP24A1 enzyme inhibition studies, the distinction between 2-benzyl and 2-benzylidene tetralones revealed a critical structure-activity relationship: 2-benzyltetralone derivatives demonstrated promising inhibitory activity (IC₅₀ 0.9 μM for the most active derivative), whereas the corresponding 2-benzylidenetetralone derivatives were very weak inhibitors (IC₅₀ >100 μM) [1]. This >100-fold difference in potency underscores that the saturation state at the 2-position alone dramatically alters functional properties. Furthermore, within halogenated benzyl tetralones, subtle substituent variations on the benzyl ring produce marked selectivity shifts—the 2-bromobenzyl derivative exhibits preferential CYP27A1 inhibition (IC₅₀ 59 nM) over CYP24A1 (IC₅₀ 16.3 μM), while the 2-ethyl and 2-trifluoromethyl analogs show optimal CYP24A1 activity (IC₅₀ 1.92 μM and 2.08 μM) [2]. These data establish that procurement decisions based solely on core scaffold similarity, without precise specification of the 2-bromo-2-benzyl substitution pattern, risk acquiring compounds with fundamentally different reactivity, selectivity, and synthetic potential.

2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone (93322-94-2): Quantified Differentiation Evidence for Scientific Procurement


2-Bromo-2-benzyl Tetralone Structural Motif Confers Distinct CYP Enzyme Selectivity Profile

The 2-bromo-2-benzyl substitution pattern on the tetralone scaffold is associated with a pronounced selectivity shift in cytochrome P450 enzyme inhibition. In direct comparative studies, the closely related compound 2-(2-bromobenzyl)-6-methoxy-tetralone (compound 4d) demonstrated preferential inhibition of CYP27A1 with an IC₅₀ of 59 nM, while exhibiting only weak activity against CYP24A1 with an IC₅₀ of 16.3 μM [1]. This represents a >276-fold selectivity window favoring CYP27A1 over CYP24A1. In contrast, the 2-ethyl and 2-trifluoromethyl benzyl analogs (4c and 4b) showed optimal CYP24A1 activity with IC₅₀ values of 1.92 μM and 2.08 μM respectively, compared with the standard ketoconazole IC₅₀ of 0.52 μM, demonstrating that the bromo substituent fundamentally alters the enzyme inhibition profile compared to other halogenated or alkyl-substituted derivatives [1].

Enzyme inhibition Cytochrome P450 CYP27A1 Vitamin D metabolism

2-Benzyl vs. 2-Benzylidene Tetralones: Saturation State Dictates >100-Fold CYP24 Inhibitory Potency

The distinction between saturated 2-benzyl and unsaturated 2-benzylidene tetralone derivatives constitutes a critical determinant of biological activity. In a systematic evaluation of 2-substituted-3,4-dihydro-2H-naphthalen-1-one derivatives against kidney mitochondrial CYP24 hydroxylase, the 2-benzyltetralone derivatives showed promising inhibitory activity with the most active derivative achieving an IC₅₀ of 0.9 μM. In stark contrast, the corresponding 2-benzylidenetetralone derivatives were found to be very weak inhibitors, with IC₅₀ values exceeding 100 μM [1]. This represents at minimum a 111-fold difference in inhibitory potency attributable solely to the saturation state at the 2-position. The 2-bromo-2-benzyl compound (93322-94-2) bears the saturated 2-benzyl moiety associated with the more active phenotype, distinguishing it from the 2-benzylidene class which lacks the bromo substituent and the saturated linkage.

Enzyme inhibition Structure-activity relationship CYP24 Medicinal chemistry

Synthetic Accessibility via Electrophilic Bromination Distinguishes 2-Bromo-2-benzyl Tetralone from Multi-Step Analog Syntheses

The synthesis of 2-benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone (93322-94-2) proceeds via direct electrophilic bromination of 2-benzyl-3,4-dihydronaphthalen-1-one using bromine in chloroform, a single-step transformation with established methodology . This contrasts with alternative synthetic routes to substituted naphthalenes from benzylidene tetralones, which require three synthetic steps including Grignard reactions to achieve 1-substituted benzyl naphthalenes, albeit with good to excellent reported yields [1]. The direct bromination approach offers a more convergent synthetic strategy, enabling late-stage installation of the bromo substituent on pre-formed 2-benzyltetralone. This synthetic accessibility provides procurement advantages in terms of reduced lead time for custom synthesis and potential cost efficiency compared to multi-step naphthalene derivatization pathways.

Synthetic chemistry Bromination Tetralone functionalization Reaction yield

Physicochemical Properties: LogP 4.19 and Density 1.408 g/cm³ Define Solubility and Handling Characteristics

2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone (93322-94-2) possesses a calculated LogP of 4.19, density of 1.408 g/cm³, boiling point of 414.9°C at 760 mmHg, and flash point of 56.8°C [1]. The LogP value of 4.19 indicates moderate lipophilicity, which is characteristic of 2-benzyl-substituted tetralones and differs substantially from simpler halogenated tetralone analogs such as 2-bromo-3,4-dihydro-1(2H)-naphthalenone (CAS 13672-07-6), which lacks the benzyl substituent and possesses a molecular weight of 225.08 g/mol and melting point of 37-41°C [2]. The elevated molecular weight (315.20 vs. 225.08 g/mol) and LogP (4.19 vs. estimated ~2-3 for the non-benzyl analog) of 93322-94-2 reflect the significant contribution of the benzyl group to overall lipophilicity, which influences solubility in organic solvents and partitioning behavior in extraction and chromatographic purification steps.

Physicochemical properties LogP Density Flash point

GHS Classification and NSC Registry Number Indicate Established Safety and Historical Research Utility

2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone (93322-94-2) is assigned the NSC registry number NSC 150115, placing it within the National Cancer Institute's historical compound collection, a designation that indicates the compound has been previously evaluated or catalogued in developmental therapeutics programs [1]. The compound is listed in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Sixth revised edition, with a GHS hazard classification assigned . This regulatory documentation contrasts with many research-grade custom synthetic intermediates that lack established hazard classifications, GHS labeling, or historical institutional cataloguing. The presence of an NSC number also facilitates literature retrieval, as NSC-designated compounds are indexed in legacy NCI screening databases and associated publications.

Chemical safety Regulatory classification Historical literature NSC compound

Recommended Research Applications for 2-Benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone (93322-94-2) Based on Quantitative Evidence


CYP27A1 Selective Probe Development and Vitamin D Metabolism Studies

Based on the demonstrated selectivity profile of 2-bromobenzyl tetralone derivatives (CYP27A1 IC₅₀ = 59 nM vs. CYP24A1 IC₅₀ = 16.3 μM, a >276-fold selectivity window), 2-benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone serves as a privileged scaffold for developing selective CYP27A1 inhibitors. This application is particularly relevant for research groups investigating vitamin D₃ catabolic pathways, where CYP27A1 catalyzes 25-hydroxylation of vitamin D₃ in extrahepatic tissues, distinct from the hepatic CYP2R1-mediated pathway. The compound's structural features—specifically the 2-benzyl-2-bromo substitution pattern—enable preferential engagement with CYP27A1 over CYP24A1, providing a starting point for structure-activity relationship studies aimed at optimizing selectivity [1]. Researchers should note that the bromo substituent is critical to this selectivity profile, as replacement with ethyl or trifluoromethyl groups shifts activity toward CYP24A1 inhibition [1].

Synthetic Intermediate for Substituted Naphthalene Derivatives via Nucleophilic Substitution

The presence of the α-bromo ketone moiety in 2-benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone enables its utility as a versatile electrophilic intermediate for nucleophilic substitution reactions. The bromine atom at the 2-position can undergo displacement by various nucleophiles including amines, alcohols, and thiols, providing access to a diverse array of 2-substituted-2-benzyl-3,4-dihydronaphthalen-1(2H)-one derivatives [1]. This reactivity profile is particularly valuable for medicinal chemistry programs requiring systematic exploration of 2-position substituent effects while maintaining the 2-benzyl pharmacophore. The single-step bromination synthesis (bromine in chloroform from 2-benzyl-3,4-dihydronaphthalen-1-one) offers a convergent route that may reduce synthetic burden compared to de novo construction of functionalized naphthalene cores [2].

CYP24 Inhibitor Lead Optimization Starting Material with Validated Tetralone Scaffold Activity

Although the 2-bromobenzyl substitution pattern confers CYP27A1 selectivity, the saturated 2-benzyltetralone core itself is associated with promising CYP24 inhibitory activity (most active derivative IC₅₀ = 0.9 μM), representing a >111-fold potency advantage over the corresponding 2-benzylidene series (IC₅₀ >100 μM) [1]. This establishes 2-benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone as a validated entry point for CYP24 inhibitor optimization programs, where subsequent modification of the benzyl ring substituents (beyond bromo) may recover CYP24 activity while maintaining the advantageous saturated 2-benzyl framework. The compound's LogP of 4.19 and established physicochemical parameters provide a defined baseline for property-based optimization and formulation studies [2].

Halogenated Tetralone Library Member for Systematic SAR Exploration

As a halogenated aromatic compound bearing both a 2-benzyl substituent and a 2-bromo group, 2-benzyl-2-bromo-3,4-dihydro-1(2H)-naphthalenone fills a specific chemical space within tetralone-focused compound libraries. The bromo substituent provides a spectroscopic handle (mass spectrometry fragmentation patterns; distinctive NMR chemical shift perturbations) that facilitates analytical characterization of reaction products and metabolites. The compound's inclusion in the NCI compound collection (NSC 150115) indicates prior institutional interest and provides a documented provenance that may satisfy grant application or publication requirements for compound authentication [1]. Procurement of this specific CAS-registered compound, rather than a non-indexed custom analog, ensures access to established GHS safety documentation and supplier quality specifications [2].

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